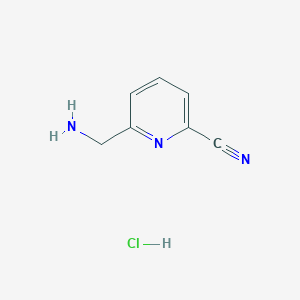

6-(Aminomethyl)picolinonitrile hydrochloride

CAS No.: 135450-25-8

Cat. No.: VC8235023

Molecular Formula: C7H8ClN3

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 135450-25-8 |

|---|---|

| Molecular Formula | C7H8ClN3 |

| Molecular Weight | 169.61 g/mol |

| IUPAC Name | 6-(aminomethyl)pyridine-2-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C7H7N3.ClH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4,8H2;1H |

| Standard InChI Key | BGCYAFFQLFDJJU-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)C#N)CN.Cl |

| Canonical SMILES | C1=CC(=NC(=C1)C#N)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The IUPAC name for this compound is 6-(aminomethyl)pyridine-2-carbonitrile hydrochloride, reflecting its pyridine backbone with substituents at positions 2 and 6 . The base structure consists of a six-membered aromatic ring containing one nitrogen atom (pyridine), with a carbonitrile (-CN) group at position 2 and an aminomethyl (-CH₂NH₂) group at position 6. The hydrochloride salt form enhances stability and solubility for laboratory applications .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 6-(aminomethyl)picolinonitrile hydrochloride involves two primary stages:

-

Formation of the Base Compound: Picolinonitrile derivatives undergo nucleophilic substitution or reductive amination to introduce the aminomethyl group. For example, reacting 6-chloropicolinonitrile with methylamine under catalytic hydrogenation yields 6-(aminomethyl)picolinonitrile .

-

Salt Formation: Treating the base compound with hydrochloric acid in a polar solvent (e.g., ethanol or water) produces the hydrochloride salt .

Key Reagents and Conditions

-

Precursors: Picolinonitrile, methylamine, and hydrochloric acid.

-

Temperature: Reactions typically proceed at 25–80°C, depending on the step .

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~172.62 g/mol | |

| Density | ~1.1 g/cm³ (base compound) | |

| Solubility | Soluble in polar solvents | |

| Appearance | White to off-white crystalline solid |

The compound’s hydrochloride form improves aqueous solubility compared to the free base, facilitating its use in biological assays . Its stability under standard laboratory conditions (25°C, dry atmosphere) makes it suitable for long-term storage .

Reactivity and Functional Transformations

Nucleophilic Reactions

The aminomethyl group (-CH₂NH₂) participates in:

-

Acylation: Reacting with acyl chlorides to form amides.

-

Alkylation: Forming secondary or tertiary amines with alkyl halides.

Electrophilic Reactions

The carbonitrile group (-CN) undergoes:

-

Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.

-

Reduction: Formation of primary amines using lithium aluminum hydride (LiAlH₄) .

Coordination Chemistry

The pyridine nitrogen and aminomethyl group can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis.

Applications in Research and Industry

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing bioactive molecules. For example:

-

mGlu5 Negative Allosteric Modulators (NAMs): Structural analogs like VU0424238 (a pyrimidinyloxy picolinamide) show promise in treating neurological disorders .

-

Kinase Inhibitors: The nitrile group facilitates interactions with ATP-binding sites in kinases.

Specialty Chemicals

Used in producing:

-

Ligands for Catalysis: Chelating agents in asymmetric synthesis.

-

Polymer Additives: Enhancing thermal stability in resins.

| Hazard Type | GHS Code | Statement |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Precautionary Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume